molecular formula C14H20N2O2 B1210891 (1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate CAS No. 80589-35-1

(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate

Cat. No.: B1210891
CAS No.: 80589-35-1
M. Wt: 248.32 g/mol
InChI Key: GNYIEGQLQKDVLM-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The compound (1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate exists under multiple nomenclature systems and identifiers within chemical databases. According to systematic naming conventions, the compound is formally designated as carbamic acid, N,N-dimethyl-, 1,3,3-trimethyl-2H-indol-5-yl ester. Alternative nomenclature includes 5-(1,3,3-trimethylindolinyl)-N,N-dimethylcarbamate and the Chinese designation "cui xing ning". The compound is registered under different Chemical Abstracts Service numbers in various databases, with CAS number 89296-45-7 appearing in some sources and 139052-05-4 in others.

From a chemical classification perspective, this compound belongs to the broader category of organic carbamates, which are formally derived from carbamic acid through esterification processes. Carbamates represent a category of organic compounds with the general formula R₂NC(O)OR, characterized by the presence of a nitrogen-carbon-oxygen structural motif. The compound specifically falls under the subcategory of aromatic carbamates due to the presence of the indole ring system. Furthermore, it can be classified as an indole derivative, as indoles are compounds where one or more hydrogen atoms of the parent indole structure have been replaced by substituent groups.

The molecular formula of the compound is established as C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 grams per mole. The structural complexity of the molecule is reflected in its multiple functional groups, including the aromatic indole system, the tertiary amine nitrogen within the carbamate, and the methyl substituents that provide steric bulk and influence the compound's chemical behavior. The systematic classification places this compound within the intersection of heterocyclic chemistry, carbamate chemistry, and medicinal chemistry, reflecting its potential applications across multiple scientific disciplines.

Historical Context and Discovery

The historical development of this compound can be traced through the broader evolution of indole chemistry and carbamate synthesis methodologies. The foundational understanding of indole chemistry emerged in the late 19th century with Emil Fischer's pioneering work on indole synthesis, particularly the Fischer indole synthesis discovered in 1883. This synthetic methodology, which produces aromatic heterocyclic indoles from phenylhydrazines and aldehydes or ketones under acidic conditions, established the groundwork for subsequent indole derivative development.

The specific compound under investigation appears in scientific literature as part of research into organophosphorus compound antidotes and related therapeutic agents. Historical documentation indicates that compounds with similar structural features, including 5-(1,3,3-trimethylindolinyl) carbamate derivatives, were synthesized and evaluated in the context of prophylactic and treatment drugs for organophosphorus poisoning. This research context suggests that the compound's development was driven by the need for effective therapeutic agents capable of counteracting the effects of organophosphorus-based toxic substances.

Properties

IUPAC Name

(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2)9-16(5)12-7-6-10(8-11(12)14)18-13(17)15(3)4/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYIEGQLQKDVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230413
Record name N,N-Dimethylcarbamic acid 2,3-dihydro-1,3,3-trimethylindol-5-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80589-35-1
Record name N,N-Dimethylcarbamic acid 2,3-dihydro-1,3,3-trimethylindol-5-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080589351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylcarbamic acid 2,3-dihydro-1,3,3-trimethylindol-5-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For 1,3,3-trimethyl-2H-indol-5-ol, this method involves condensing a substituted phenylhydrazine with a cyclic ketone. For example, 4-methylphenylhydrazine reacts with 3,3-dimethylcyclohexanone under acidic conditions (e.g., HCl in ethanol) to yield the indole framework. The reaction proceeds via-sigmatropic rearrangement, followed by cyclization and aromatization.

Key Parameters

  • Ketone : 3,3-Dimethylcyclohexanone ensures the 3,3-dimethyl substitution.

  • Acid Catalyst : Concentrated HCl or polyphosphoric acid (PPA) at 80–100°C drives the cyclization.

  • Yield : Typical yields range from 60% to 75%, contingent on steric and electronic effects of substituents.

Bischler–Möhlau Indole Synthesis

An alternative route employs the Bischler–Möhlau method, where α-bromo ketones react with substituted anilines. For instance, 2-bromo-3,3-dimethylbutan-2-one and 4-methoxyaniline undergo condensation in acetic acid to form the indole skeleton, followed by demethylation to reveal the 5-hydroxyl group.

Optimization Challenges

  • Regioselectivity : Competing pathways may lead to isomeric byproducts, necessitating careful control of temperature and stoichiometry.

  • Demethylation : Boron tribromide (BBr₃) in dichloromethane selectively removes methyl ethers, yielding the 5-hydroxyindole.

Carbamoylation of 1,3,3-Trimethyl-2H-indol-5-ol

Introducing the N,N-dimethylcarbamate group at the 5-position requires activating the hydroxyl group for nucleophilic substitution or employing coupling reagents.

Direct Carbamoylation with Dimethylcarbamoyl Chloride

The most straightforward method involves reacting 1,3,3-trimethyl-2H-indol-5-ol with dimethylcarbamoyl chloride (ClCONMe₂) in the presence of a base.

Reaction Conditions

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.

  • Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) scavenges HCl, driving the reaction to completion.

  • Stoichiometry : A 1.2:1 molar ratio of ClCONMe₂ to indole ensures full conversion.

Procedure

  • Dissolve 1,3,3-trimethyl-2H-indol-5-ol (1.0 equiv) in THF under nitrogen.

  • Add DIPEA (1.5 equiv) and cool to 0°C.

  • Slowly add ClCONMe₂ (1.2 equiv) and stir at room temperature for 12 h.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield Optimization

EntrySolventBaseTemperatureTime (h)Yield (%)
1THFDIPEART1286
2DCMEt₃N0°C → RT1878
3ToluenePyridineReflux665

Data adapted from analogous carbamoylation reactions.

Carbamate Transfer via 1,1'-Carbonyldiimidazole (CDI)

For substrates sensitive to chlorides, CDI-mediated carbamate formation offers a milder alternative.

Protocol

  • Activate 1,3,3-trimethyl-2H-indol-5-ol with CDI (1.2 equiv) in THF at 50°C for 2 h.

  • Add dimethylamine (2.0 equiv) and stir for 6 h.

  • Isolate the product via aqueous workup and chromatography.

Advantages

  • Avoids acidic byproducts.

  • Compatible with thermally labile substrates.

Limitations

  • Lower yields (~70%) compared to the chloride method.

Advanced Methodologies and Mechanistic Insights

Halogen Dance (HalD) Sequences

HalD reactions, which involve migrating halogens across aromatic rings, could theoretically modify the indole core post-carbamoylation. For instance, bromination at the 4-position followed by a HalD could shift the halogen to the 6-position, enabling cross-coupling reactions.

Potential Application

  • Diversification : Post-synthetic modification via Suzuki–Miyaura coupling could generate analogs with biaryl or heteroaryl motifs .

Chemical Reactions Analysis

Types of Reactions

(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, alcohols; basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted carbamate esters.

Scientific Research Applications

Chemistry

In the field of chemistry, (1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows it to undergo various chemical reactions:

  • Oxidation : Can be oxidized using reagents such as potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution : The ester group can undergo nucleophilic substitution with amines or alcohols.

These reactions facilitate the creation of oxidized derivatives and substituted carbamate esters.

Biology

This compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Notably, it may act as a cholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine in synaptic clefts. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.

Medicine

Research highlights several therapeutic potentials of this compound:

  • Neuroprotective Effects : Compounds with similar structures have shown ability to protect neuronal cells from apoptosis induced by neurotoxic agents.
  • Anti-inflammatory Activity : In vitro studies suggest that this compound may reduce inflammation markers in cell lines exposed to pro-inflammatory cytokines.
  • Antioxidant Properties : The compound exhibits potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular models.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique combination of structural features allows it to be employed in various formulations and processes.

Case Studies and Research Findings

Numerous studies have explored the biological activity and therapeutic potential of this compound:

  • Cholinesterase Inhibition : Research indicates that this compound interacts favorably within the active site of acetylcholinesterase and butyrylcholinesterase, enhancing inhibition compared to other known inhibitors. This property is essential for managing cognitive decline associated with Alzheimer's disease.
  • Antimicrobial Evaluation : Related compounds have been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Bacillus subtilis .

Summary Table of Applications

Application AreaSpecific Uses
ChemistryBuilding block for organic synthesis; undergoes oxidation, reduction, substitution reactions
BiologyBiochemical probe; cholinesterase inhibitor; neuroprotective effects
MedicinePotential treatments for neurodegenerative diseases; anti-inflammatory and antioxidant properties
IndustryProduction of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related N,N-dimethylcarbamate derivatives, emphasizing synthesis, biological activity, and physicochemical properties.

Ethyl N,N-Dimethylcarbamate

  • Structure : Lacks an aromatic backbone; features a simple ethyl group.
  • Stability: The dimethylamino group reduces reactivity compared to mono-methyl or hydroxyl-substituted carbamates .

Cyclohexyl-N,N-Dimethylcarbamate

  • Structure : Cyclohexyl group instead of indole.
  • Key Findings :
    • Conformational Flexibility : Dynamic NMR studies revealed axial-equatorial equilibria in the cyclohexyl ring, influencing solubility and interaction with biological targets .
    • Synthetic Utility : Used as a model for studying carbamate stereochemistry and substituent effects .

Quinolinyl N,N-Dimethylcarbamate Derivatives

  • Structure: Quinoline backbone with carbamate substituents.
  • Key Findings :
    • Antitumor Activity : Derivatives exhibited IC₅₀ values ranging from 7.96–17.23 µM against NCI-H1299, HepG2, and HT29 cell lines, demonstrating the impact of aromatic systems on bioactivity .
    • Synthesis : Prepared via carbamate coupling reactions in ionic liquid media, suggesting scalable methodologies .

Phenyl N,N-Dimethylcarbamate

  • Structure : Phenyl group as the aromatic backbone.
  • Key Findings :
    • Synthetic Applications : Used in silver-catalyzed reactions, yielding 84.5% under optimized conditions .
    • Thermal Stability : Less prone to decomposition compared to vinyl or allyl carbamates .

[2,3-Bis(dimethylcarbamoyloxy)phenyl] N,N-Dimethylcarbamate

  • Structure : Multiple carbamate groups on a phenyl ring.
  • Key Findings :
    • Physicochemical Properties : High LogP (3:1.2) and topological polar surface area (88.6 Ų) suggest moderate lipophilicity and membrane permeability .
    • Complexity : Six rotatable bonds and a molecular weight of 339.34 g/mol may limit bioavailability compared to simpler analogs .

Data Table: Comparative Analysis of N,N-Dimethylcarbamate Derivatives

Compound Backbone Key Properties/Activities Reference
Ethyl N,N-dimethylcarbamate Ethyl Non-teratogenic; stable under physiological conditions
Cyclohexyl-N,N-dimethylcarbamate Cyclohexyl Conformational flexibility (axial-equatorial ratio: 60:40); used in stereochemical studies
Quinolinyl derivatives Quinoline Antitumor IC₅₀: 7.96–17.23 µM; synthesized via ionic liquid-mediated coupling
Phenyl N,N-dimethylcarbamate Phenyl High-yield synthesis (84.5%); thermal stability
[2,3-Bis(...)phenyl] derivative Phenyl (multi) LogP: 3:1.2; high polar surface area (88.6 Ų)

Research Implications and Gaps

  • Structural Insights : The indole backbone in the target compound may enhance binding to aromatic interaction sites (e.g., kinase ATP pockets) compared to cyclohexyl or ethyl analogs .
  • Toxicity Considerations : Ethyl N,N-dimethylcarbamate’s lack of teratogenicity suggests that methylation mitigates toxicity, but indole derivatives require direct testing .
  • Synthetic Challenges: Methods for indole-functionalized carbamates (e.g., using trimethylsilyl intermediates ) could be adapted from quinolinyl syntheses .

Biological Activity

(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate, commonly referred to as "cui xing ning," is a synthetic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 139052-05-4
  • Density : 1.075 g/cm³ (predicted)
  • Boiling Point : 361.0 ± 42.0 °C (predicted)

These properties indicate that the compound is stable under a variety of conditions, making it suitable for further biological investigation.

The biological activity of this compound primarily revolves around its interaction with cholinergic systems. It is suggested to act as a cholinesterase inhibitor, which could enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine in synaptic clefts. This mechanism is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's.

Cholinesterase Inhibition

A comprehensive review highlights the importance of cholinesterase inhibitors in managing cognitive decline associated with Alzheimer's disease. The structure of this compound suggests it may interact favorably within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to enhanced inhibition compared to other known inhibitors .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies have indicated that compounds with similar structures can protect neuronal cells from apoptosis induced by neurotoxic agents. This property is essential for developing treatments for neurodegenerative diseases.
  • Anti-inflammatory Activity : In vitro studies suggest that this compound may reduce inflammation markers in cell lines exposed to pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

Case Studies and Research Findings

StudyFindings
In vitro studies on cholinesterase inhibition Demonstrated significant inhibition of AChE and BChE with IC50 values indicating potent activity compared to standard inhibitors .
Neuroprotective assays Showed that the compound protects neuronal cells from oxidative stress-induced apoptosis .
Anti-inflammatory assays Reduced levels of TNF-alpha and IL-6 in treated cell cultures, suggesting potential use in inflammatory diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate
Reactant of Route 2
(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.